(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine
CAS No.: 1285496-63-0
Cat. No.: VC3071110
Molecular Formula: C11H14F3N3
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1285496-63-0 |
---|---|
Molecular Formula | C11H14F3N3 |
Molecular Weight | 245.24 g/mol |
IUPAC Name | [1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanamine |
Standard InChI | InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2 |
Standard InChI Key | TUPXBQJNROEMSB-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN |
Canonical SMILES | C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN |
Introduction
Structural Characteristics
Chemical Formula and Molecular Properties
Based on its structure, (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine has properties that can be compared with similar compounds in the research literature:
Property | Value | Comparative Reference |
---|---|---|
Molecular Formula | C₁₁H₁₄F₃N₃ | Derived from structure |
Molecular Weight | ~245.25 g/mol | Calculated based on atomic weights |
Structural Classification | Heterocyclic amine | Based on functional groups |
Key Functional Groups | Trifluoromethyl, pyridine, pyrrolidine, primary amine | Structural analysis |
Comparative Structural Analysis
Examination of structurally related compounds provides insight into the properties of the target molecule:
Physical and Chemical Properties
Predicted Physical Properties
Based on structurally similar compounds, the following physical properties can be inferred:
Property | Predicted Value | Rationale |
---|---|---|
Physical State | Crystalline solid at room temperature | Common for similar heterocyclic amines |
Solubility | Moderate in polar organic solvents; likely forms water-soluble salts | Based on functional groups present |
LogP | ~2.0-3.0 | Contribution of lipophilic trifluoromethyl group balanced by basic amine |
pKa | ~8-9 for primary amine | Typical for primary amines attached to saturated carbon |
Melting Point | Data not available | Would require experimental determination |
Chemical Reactivity Profile
The compound contains several reactive centers that influence its chemical behavior:
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Primary Amine Group: Capable of nucleophilic substitution reactions, acylation, and formation of imines or amides
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Pyrrolidine Nitrogen: Tertiary amine with reduced nucleophilicity due to conjugation with pyridine
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Pyridine Ring: Weak base that can participate in coordination chemistry
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Trifluoromethyl Group: Generally inert but influences electronic properties of the adjacent pyridine ring
Synthesis Methods
Nucleophilic Aromatic Substitution Approach
This approach would involve the reaction of 2-halogenated-5-(trifluoromethyl)pyridine with an appropriately protected pyrrolidin-2-ylmethanamine:
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Protection of pyrrolidin-2-ylmethanamine
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Nucleophilic aromatic substitution with 2-halo-5-(trifluoromethyl)pyridine
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Deprotection to reveal the primary amine
Reductive Amination Approach
An alternative route could involve:
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Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carbaldehyde
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Reductive amination with ammonia or a protected nitrogen source
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Deprotection if necessary
Key Reaction Conditions
Based on synthesis methods for similar compounds, the following conditions would likely be employed:
Synthetic Step | Reagents | Conditions | Considerations |
---|---|---|---|
Nucleophilic Substitution | Base (K₂CO₃, Et₃N), polar aprotic solvent (DMF, DMSO) | 80-120°C, 6-24h | May require activation of halo-pyridine |
Reductive Amination | NaBH₃CN or NaBH₄, MeOH/THF | RT to 50°C, 12-24h | pH control important for selectivity |
Protection/Deprotection | Boc₂O or CbzCl (protection); TFA or H₂/Pd-C (deprotection) | Standard conditions | Protects amine during synthesis |
Biological Activity and Applications
Central Nervous System Targets
Compounds containing pyridine rings linked to nitrogen heterocycles often interact with neurotransmitter systems. Based on structural similarities to compounds like N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine, this compound may interact with:
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Serotonin Receptors: Potentially acting as an agonist or antagonist, particularly at 5-HT1F receptors
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Other G-Protein Coupled Receptors: The structural features are conducive to GPCR binding
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CNS Enzymes: Trifluoromethylpyridine moieties are found in numerous CNS-active compounds
Structure-Activity Relationships
The biological activity would be influenced by specific structural features:
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Trifluoromethyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration and increasing metabolic stability
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Pyrrolidine Ring: Provides conformational constraints that may enhance receptor selectivity
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Primary Amine: Offers hydrogen bonding capabilities important for receptor interactions
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Pyridine Ring: Acts as a scaffold for target recognition and binding
Comparative Pharmacological Analysis
Structurally Related Compound | Reported Biological Activity | Relevance to Target Compound |
---|---|---|
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine | Serotonin receptor agonist, particularly 5-HT1F | Similar pyridine-heterocycle scaffold suggests potential serotonergic activity |
[5-(Trifluoromethyl)pyridin-2-yl]methanamine | Precursor for CNS-active compounds | Shares the core trifluoromethylpyridine-amine motif |
Research Status and Future Directions
Current Research Landscape
While specific research on (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is limited in the available literature, research on related compounds suggests several potential applications:
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Medicinal Chemistry Development: Trifluoromethyl-containing heterocycles are being extensively studied for various therapeutic applications
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity
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Synthetic Methodology: Development of efficient routes to access complex trifluoromethylated compounds
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